2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione

Description

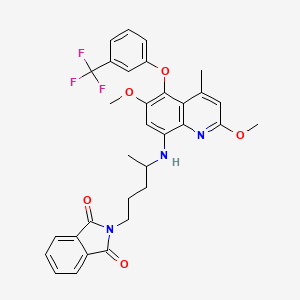

This compound is a quinoline-isoindoline-1,3-dione hybrid synthesized as an intermediate in antimalarial drug development, particularly for tafenoquine derivatives . Its structure features a 2,6-dimethoxy-4-methylquinoline core substituted at position 5 with a 3-(trifluoromethyl)phenoxy group and at position 8 with a pentyl-linked isoindoline-1,3-dione moiety. The ¹H NMR spectrum (CDCl₃) confirms key structural elements, including methoxy groups (δ 3.99, 3.77 ppm), aromatic protons (δ 6.62–7.80 ppm), and the pentyl chain (δ 1.33–2.52 ppm) .

Properties

IUPAC Name |

2-[4-[[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]amino]pentyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F3N3O5/c1-18-15-26(42-4)37-28-24(36-19(2)9-8-14-38-30(39)22-12-5-6-13-23(22)31(38)40)17-25(41-3)29(27(18)28)43-21-11-7-10-20(16-21)32(33,34)35/h5-7,10-13,15-17,19,36H,8-9,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQNQLZUJTQMRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN3C(=O)C4=CC=CC=C4C3=O)OC)OC5=CC=CC(=C5)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548281 | |

| Record name | 2-[4-({2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}amino)pentyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106635-87-4 | |

| Record name | 2-[4-[[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]amino]pentyl]-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106635-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-({2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}amino)pentyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Isoindole-1,3(2H)-dione, 2-[4-[[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]amino]pentyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.087 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline ring, introduction of the trifluoromethyl group, and coupling with the isoindoline-1,3-dione moiety. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring and the isoindoline-1,3-dione core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized quinoline and isoindoline-1,3-dione derivatives .

Scientific Research Applications

2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of 2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinamine (Compound 33)

- Structural Differences: Lacks the pentyl-isoindoline-1,3-dione substituent at the 8-amino position.

- Biological Activity: Classified as an inactive skin sensitizer due to the electron-rich amino group, contrasting with the active nitro-substituted analog (Compound 278) .

- Similarity Metrics : Computational analysis using Tanimoto/Dice indices shows lower similarity to Compound 35 (target) due to the absence of the isoindoline-dione chain .

2,6-Dimethoxy-4-methyl-8-nitro-5-[3-(trifluoromethyl)phenoxy]quinolone (Compound 278)

- Structural Differences: Nitro group replaces the 8-amino substituent.

- Reactivity : The electron-withdrawing nitro group enhances electrophilic reactivity, making it a potent skin sensitizer compared to the target compound .

Isoindoline-1,3-dione Derivatives

2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 3)

- Structural Differences: Features an indole-acryloyl substituent instead of the quinoline-pentyl chain.

- Synthesis : Prepared via Claisen-Schmidt condensation of 2-(4-acetylphenyl)isoindoline-1,3-dione with indolecarbaldehyde .

- Bioactivity : Tested for acetylcholinesterase inhibition, demonstrating divergent applications compared to the antimalarial target compound .

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (Compound 13c)

- Structural Differences : Incorporates a thioxo-triazolidine ring system.

- Physical Properties : High melting point (>300°C) due to extended conjugation and hydrogen bonding (NH and C=S groups) .

- Spectral Data : IR shows C=S absorption at 1217 cm⁻¹, absent in the target compound .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : The pentyl-isoindoline-dione chain allows for modular modifications, contrasting with rigid acryloyl derivatives (e.g., Compound 3) .

- Computational Insights: Molecular similarity metrics (Tanimoto/Dice) highlight the importance of the isoindoline-dione moiety in differentiating the target compound from simpler quinoline derivatives .

Biological Activity

The compound 2-(4-((2,6-Dimethoxy-4-methyl-5-(3-(trifluoromethyl)phenoxy)quinolin-8-yl)amino)pentyl)isoindoline-1,3-dione , also known as N(4)-{2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl}pentane-1,4-diamine , is a derivative of aminoquinoline with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

- Aminoquinoline core : This structure is known for its pharmacological properties.

- Methoxy groups : Located at positions 2 and 6, these groups may enhance lipophilicity and bioavailability.

- Trifluoromethylphenoxy group : This moiety can influence receptor interactions and metabolic stability.

Molecular Formula

Molecular Weight

Anticancer Activity

Research indicates that derivatives of aminoquinolines exhibit promising anticancer properties. For instance, studies have shown that certain isoquinoline derivatives can induce apoptosis in cancer cell lines such as HeLa and HEK-293T. The specific compound has been evaluated for its cytotoxic effects using the MTT assay, demonstrating significant inhibition of cell proliferation in various cancer models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound has been shown to inhibit enzymes involved in cell proliferation and survival pathways, potentially through modulation of signaling cascades related to apoptosis .

- Receptor Binding : Its structural features suggest potential interactions with various receptors, including serotonin and dopamine receptors, which are critical in regulating mood and behavior .

Study 1: Cytotoxicity Evaluation

In a recent study, the compound was tested against several cancer cell lines. Results indicated an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting enhanced potency .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action, revealing that the compound induces apoptosis via the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cells .

Potential Therapeutic Applications

Given its biological activity, this compound holds promise for several therapeutic applications:

- Cancer Treatment : As an anticancer agent, it could be developed into a novel therapeutic option for various malignancies.

- Neurological Disorders : Due to its interaction with neurotransmitter receptors, it may also have potential in treating conditions like depression or anxiety.

Q & A

Q. What are the key parameters for optimizing the synthesis of this compound?

Methodological Answer:

- Reaction Conditions : Adjust solvent polarity (e.g., ethanol vs. DMF) and stoichiometry of reagents. For example, hydrazine monohydrate (4.5 equiv) in ethanol under reflux effectively removes the isoindoline-1,3-dione protecting group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates, as demonstrated in quinoline derivative syntheses .

- Yield Improvement : Optimize reaction time (e.g., 30-minute reflux for deprotection) and temperature to minimize side products .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- Structural Confirmation : Combine (for proton environments) and HRMS (for molecular weight validation). For example, NMR peaks at δ 3.8–4.2 ppm confirm methoxy groups, while HRMS matches the theoretical mass of 549.606 g/mol for related quinoline derivatives .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards .

Q. How do structural modifications influence the compound’s biological activity (e.g., skin sensitization potential)?

Methodological Answer:

- SAR Analysis : Compare analogs with/without electron-withdrawing groups (e.g., nitro vs. amine at position 8 of the quinoline ring). The nitro group increases electrophilicity, enabling covalent binding to skin proteins, while the unsubstituted amino group in this compound reduces reactivity .

- Similarity Coefficients : Calculate MaxPos (maximum similarity to active analogs) and MaxNeg (similarity to inactive analogs) to predict activity. Lower MaxPos values correlate with inactivity .

Advanced Research Questions

Q. How can contradictory data in SAR studies (e.g., structurally similar compounds with opposing activities) be resolved?

Methodological Answer:

- Electronic Effects : Use DFT calculations to map electron density on the quinoline ring. The nitro group (in active analogs) creates an electron-deficient nucleus, favoring electrophilic interactions, whereas the amino group in this compound lacks this property .

- Steric Analysis : Molecular docking simulations can reveal how substituents (e.g., the pentyl-isoindoline chain) hinder binding to protein targets .

Q. What computational tools are effective for integrating AI-driven process optimization with experimental synthesis?

Methodological Answer:

Q. What mechanistic insights explain the role of the 3-(trifluoromethyl)phenoxy group in modulating reactivity?

Methodological Answer:

Q. How can process control strategies improve scalability for multi-step syntheses of this compound?

Methodological Answer:

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor intermediate formation in real-time .

- Dynamic Simulation : Use Aspen Plus or similar software to simulate heat/mass transfer during large-scale reactions, minimizing thermal degradation risks .

Methodological Frameworks

Q. How should researchers align experimental design with theoretical frameworks (e.g., electronic or steric theory)?

Methodological Answer:

- Hypothesis Testing : Formulate testable hypotheses (e.g., “Electron-deficient quinoline cores enhance skin sensitization”). Design experiments comparing nitro-, amino-, and cyano-substituted analogs .

- Data Triangulation : Cross-validate computational predictions (DFT/docking) with experimental results (LC-MS, bioassays) to refine theoretical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.